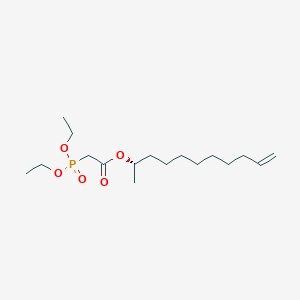
Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester: is a specialized organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a diethoxyphosphinyl group and a long aliphatic chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. Common catalysts used in esterification reactions include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the production rate and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Depending on the oxidizing agent, products can include aldehydes, ketones, or carboxylic acids.
Substitution: Products vary based on the nucleophile used
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and other reactions .
Biology: In biological research, this ester can be used as a model compound to study ester hydrolysis and other biochemical processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical or chemical reactions. The diethoxyphosphinyl group may also play a role in the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
- Acetic acid, 2-(diethoxyphosphinyl)-, 1,1-dimethylethyl ester
- Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester
- Triethyl phosphonoacetate
Uniqueness: The uniqueness of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester lies in its specific structure, which includes a long aliphatic chain and a diethoxyphosphinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
260407-06-5 |
|---|---|
Formule moléculaire |
C17H33O5P |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[(2S)-undec-10-en-2-yl] 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C17H33O5P/c1-5-8-9-10-11-12-13-14-16(4)22-17(18)15-23(19,20-6-2)21-7-3/h5,16H,1,6-15H2,2-4H3/t16-/m0/s1 |
Clé InChI |
YFGKEBBZNWKBJR-INIZCTEOSA-N |
SMILES isomérique |
CCOP(=O)(CC(=O)O[C@@H](C)CCCCCCCC=C)OCC |
SMILES canonique |
CCOP(=O)(CC(=O)OC(C)CCCCCCCC=C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

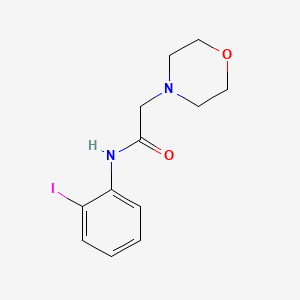
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)



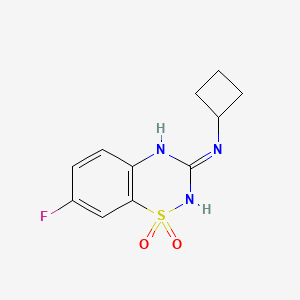

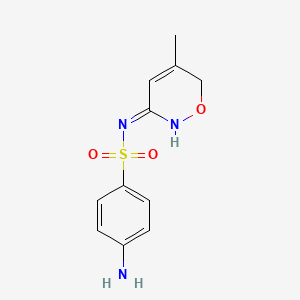
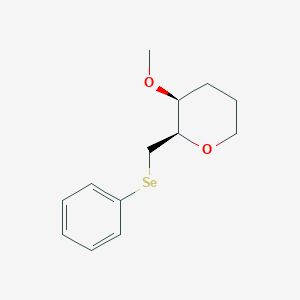
![5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole](/img/structure/B12565012.png)
![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)
